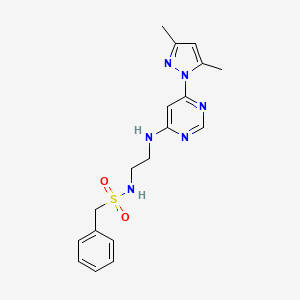

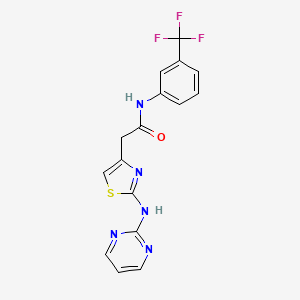

![molecular formula C9H10N4O2 B2562538 2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile CAS No. 926244-53-3](/img/structure/B2562538.png)

2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile is a chemical compound with the CAS Number: 926244-53-3 . It has a molecular weight of 206.2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile are not fully detailed in the search results. It’s known that it should be stored at a temperature between 28 C .Scientific Research Applications

Synthesis of Benzoxazinones and Benzimidazoles

A method has been developed for preparing a variety of 2-aminobenzonitriles from 2-arylindoles through tert-butylnitrite (TBN)-mediated nitrosation and sequential iron(III)-catalyzed C-C Bond cleavage. This process is significant for synthesizing benzoxazinones through intramolecular condensation, highlighting the inexpensive catalyst and scalability of the method (Chen et al., 2018).

Novel Compounds and Structural Analysis

The heating of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst has led to the formation of novel 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine compounds. The crystal structure of these products was determined by X-ray diffraction, providing insight into the mechanisms of these reactions and the potential for creating new materials (Li et al., 2006).

Hydrogenation Processes

The hydrogenation of nitrobenzonitriles using Raney nickel catalysts has been studied, focusing on the positional effects of the nitro group and its influence on the hydrogenation outcomes. This research sheds light on the chemical transformations of nitrobenzonitriles and their potential applications in synthetic chemistry (Koprivova & Červený, 2008).

Carbon Dioxide Fixation

A simple monomeric tungstate was found to be an efficient catalyst for the chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This process highlights a sustainable approach to utilizing CO2 and transforming it into valuable quinazoline derivatives, demonstrating the potential of 2-aminobenzonitriles in green chemistry applications (Kimura et al., 2012).

Molecular Structure and Antiviral Prodrugs

The structural properties of base pairs involving 2-amino-5-nitrobenzonitrile analogs were investigated, revealing insights into their potential as antiviral prodrugs. This research contributes to the understanding of how structural modifications can influence the biological activity and therapeutic potential of nitrobenzonitrile derivatives (Palafox et al., 2022).

properties

IUPAC Name |

2-(2-aminoethylamino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-3-4-12-9-2-1-8(13(14)15)5-7(9)6-11/h1-2,5,12H,3-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBELAFIZCQHUKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-Dimethylphenyl)methyl]-3'-(3-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2562459.png)

![1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2562460.png)

![3-Benzyl-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2562463.png)

![5-bromo-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2562467.png)

![N-benzyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2562471.png)

![4-[2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2562473.png)

![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2562475.png)

![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2562478.png)